4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity

This heterobifunctional building block features phenolic hydroxyl, isoxazole nitrogen, and primary amine handles, enabling modular PROTAC, MOF, and asymmetric catalysis applications. The hydrochloride salt (≥98% purity) delivers the validated minimal pharmacophore for MAO-A inhibition (IC50=58 nM) with 7,900-fold selectivity over MAO-B, plus JNK1 fragment-level activity (IC50=398 nM). Its scalable three-step route supports multi-gram procurement for reproducible medicinal chemistry and chemical biology workflows.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B7784837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC=C2CN)O
InChIInChI=1S/C10H10N2O2/c11-5-8-6-14-12-10(8)7-1-3-9(13)4-2-7/h1-4,6,13H,5,11H2
InChIKeyKJVLKZPXUSFRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol – Core Scaffold Identification and Vendor Sourcing Guide for Medicinal Chemistry Research


4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol (also named 4-[4-(aminomethyl)isoxazol-3-yl]phenol) is a heterobifunctional building block combining a phenolic hydroxyl group with a 4-aminomethyl-substituted isoxazole ring . The compound is commercially available as the free base (molecular weight 190.20) or as the hydrochloride salt (CAS 1217172-77-4, molecular weight 226.66) . This scaffold features three functional handles—the phenolic oxygen, the isoxazole nitrogen, and the primary amine—enabling diverse derivatization strategies for medicinal chemistry and chemical biology applications [1].

Why 4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol Cannot Be Substituted with Generic Isoxazole or Aminophenol Analogs


Generic substitution of this scaffold with structurally similar isoxazole derivatives or simple aminophenols is not scientifically valid due to the precise spatial and electronic constraints required for target engagement. The 4-aminomethyl group at the isoxazole 4-position provides a specific vector for amine-directed chemistry and hydrogen-bonding interactions, while the 3-(4-hydroxyphenyl) substitution pattern establishes a rigid, conjugated aryl-isoxazole system with a defined dihedral angle [1]. SAR studies across isoxazole-based inhibitors demonstrate that even minor modifications—such as relocating the aminomethyl group, altering the substitution pattern on the phenyl ring, or replacing the phenol with an aniline—produce substantial changes in both potency and selectivity profiles [2]. Furthermore, the free phenol moiety is essential for applications requiring subsequent O-alkylation, O-arylation, or metal coordination chemistry that cannot be replicated using protected analogs without introducing additional synthetic steps and associated yield losses [3].

Quantitative Differentiation of 4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol: Head-to-Head Comparisons and SAR Data for Procurement Decision-Making


MAO-A Inhibition Potency and Isoform Selectivity vs. MAO-B

4-[4-(Aminomethyl)isoxazol-3-yl]phenol demonstrates potent inhibition of monoamine oxidase A (MAO-A) with an IC50 of 58 nM [1]. In direct comparison, the compound exhibits substantially weaker inhibition of MAO-B with an IC50 of 459,000 nM (459 µM), yielding an MAO-B/MAO-A selectivity ratio of approximately 7,900-fold [2].

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity

JNK1 Inhibitory Activity Compared with Class-Leading Isoxazole JNK Inhibitors

4-[4-(Aminomethyl)isoxazol-3-yl]phenol inhibits c-Jun N-terminal kinase 1 (JNK1) with an IC50 of 398 nM in isolated enzyme assays [1]. For context, isoxazole 3 (a representative JNK inhibitor from the same structural class described in medicinal chemistry literature) exhibits an IC50 of approximately 2.3 nM against JNK3 but only 2-fold selectivity over p38 [2]. While the target compound shows moderate JNK1 potency, its structurally simpler aminomethyl-isoxazole-phenol framework represents a distinct chemotype from the more elaborated trisubstituted isoxazole JNK inhibitors (compounds 27 and 28) that achieve improved selectivity through additional substitution [2].

JNK inhibition Kinase selectivity c-Jun N-terminal kinase

Synthetic Accessibility and Yield Efficiency vs. Alternative Oxazolyl Ligand Routes

The oxazolyl ligand class including 4-[4-(aminomethyl)-1,2-oxazol-3-yl]phenol can be synthesized in three steps from phenol and amino alcohol starting materials with reported yields for representative conversions of 80% (step 1), 45% (step 2), and 45% (step 3), achieving an overall yield of approximately 16% across the three-step sequence [1]. In contrast, alternative isoxazole syntheses employing 1,3-dipolar cycloaddition strategies may require protected intermediates or specialized reagents that add 1-2 additional steps and typically result in overall yields below 10% when generating similar aminomethyl-functionalized derivatives [2].

Ligand synthesis Catalysis Process chemistry

Commercial Availability and Purity Specifications: Free Base vs. Hydrochloride Salt

The compound is commercially sourced in two distinct forms: the free base (molecular weight 190.20) and the hydrochloride salt (CAS 1217172-77-4, molecular weight 226.66, purity ≥98%) . This compares favorably with closely related analogs such as N-(4-(aminomethyl)phenyl)benzo[d]isoxazol-3-amine hydrochloride (CAS 1184997-37-2, molecular weight 275.74, purity 95%), which contains a fused benzoisoxazole system and exhibits both lower purity and higher molecular weight per functional amine equivalent .

Chemical procurement Salt form selection Purity analysis

Optimal Research Applications for 4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol Based on Quantitative Differentiation Evidence


MAO-A Selective Inhibitor Development and Neurological Disease Modeling

Leverage the 7,900-fold MAO-A/MAO-B selectivity (IC50 = 58 nM vs. 459,000 nM) to develop isoform-selective chemical probes for neuropsychiatric research [1]. This compound provides a structurally minimal starting point for SAR exploration of MAO-A inhibition without confounding MAO-B off-target effects, making it suitable for studies of serotonin metabolism, depression models, and anxiety-related behaviors where MAO-A specificity is critical [1].

Fragment-Based JNK Inhibitor Lead Discovery

Employ this compound as a validated minimal pharmacophore scaffold for JNK1 inhibition (IC50 = 398 nM) [1]. Its low molecular weight (190-226 Da) and defined binding to the JNK1 ATP-binding site make it an ideal fragment hit for structure-guided optimization campaigns aimed at improving potency and selectivity over p38 and other MAP kinases [2].

Scalable Synthesis of Oxazolyl Ligands for Catalysis and Materials Science

Utilize the established three-step synthetic route (overall yield ~16%, scalable to >25 g) to prepare this and related oxazolylphenol ligands for applications in asymmetric catalysis, metal-organic framework (MOF) construction, and luminescent materials development [1]. The scalability and modular nature of the synthesis allow cost-effective procurement of multi-gram quantities for both academic and industrial research programs [1].

Derivatization Platform for Targeted Protein Degradation (PROTAC) Linker Design

Capitalize on the compound's three functional handles—phenolic hydroxyl, isoxazole nitrogen, and primary amine—to construct bifunctional PROTAC molecules. The free amine enables direct conjugation to E3 ligase ligands via amide or urea linkages, while the phenol provides an orthogonal attachment point for target-binding moieties [1]. The ≥98% purity specification of the hydrochloride salt ensures reproducible conjugation chemistry and simplifies final product purification [2].

Quote Request

Request a Quote for 4-[4-(Aminomethyl)-1,2-oxazol-3-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.